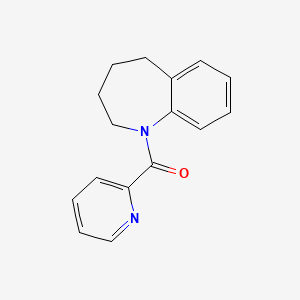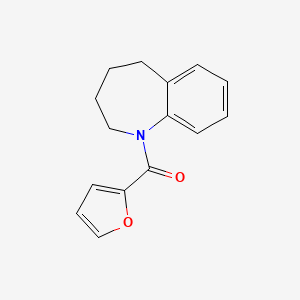![molecular formula C16H17N3 B7513822 3-[[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methyl]benzonitrile](/img/structure/B7513822.png)
3-[[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methyl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methyl]benzonitrile, also known as JNJ-40411813, is a small molecule inhibitor that is currently being researched for its potential therapeutic applications in various diseases.
Mécanisme D'action
3-[[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methyl]benzonitrile exerts its pharmacological effects by selectively inhibiting PDE10A, a cAMP and cGMP phosphodiesterase that is highly expressed in the striatum of the brain. By inhibiting PDE10A, 3-[[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methyl]benzonitrile increases the levels of cAMP and cGMP, which in turn modulate the activity of dopamine and glutamate signaling pathways. This leads to an improvement in cognitive function, motor control, and mood regulation.
Biochemical and Physiological Effects:
3-[[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methyl]benzonitrile has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to improve cognitive function in animal models of schizophrenia and Huntington's disease. It has also been shown to improve motor function in animal models of Parkinson's disease and Huntington's disease. In addition, 3-[[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methyl]benzonitrile has been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety disorders.
Avantages Et Limitations Des Expériences En Laboratoire
3-[[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methyl]benzonitrile has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has high selectivity and potency for PDE10A, which allows for precise modulation of its activity. However, 3-[[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methyl]benzonitrile also has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetic properties. It also has low permeability across the blood-brain barrier, which can limit its efficacy in the central nervous system.
Orientations Futures
There are several future directions for the research and development of 3-[[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methyl]benzonitrile. One direction is to optimize its pharmacokinetic properties to improve its bioavailability and brain penetration. Another direction is to investigate its potential therapeutic applications in other diseases, such as Alzheimer's disease and multiple sclerosis. Finally, there is a need for further studies to understand the long-term safety and efficacy of 3-[[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methyl]benzonitrile in humans.
Méthodes De Synthèse
The synthesis method of 3-[[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methyl]benzonitrile involves several steps, including the preparation of starting materials, the formation of intermediates, and the final coupling reaction. The starting materials include 2-(1H-pyrrol-2-yl)pyrrolidine and 3-bromobenzonitrile, which are commercially available or can be synthesized in-house. The intermediates involve the formation of a benzylamine and the introduction of a cyano group. The final coupling reaction is achieved by using a palladium catalyst and a base to form the desired product. The synthesis method has been optimized to produce 3-[[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methyl]benzonitrile in high yield and purity.
Applications De Recherche Scientifique
3-[[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methyl]benzonitrile has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have inhibitory effects on several enzymes and receptors, including phosphodiesterase 10A (PDE10A), dopamine D2 receptor, and serotonin 5-HT2A receptor. These targets are involved in the regulation of neurotransmitter signaling, which is crucial for the proper functioning of the nervous system.
Propriétés
IUPAC Name |
3-[[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3/c17-11-13-4-1-5-14(10-13)12-19-9-3-7-16(19)15-6-2-8-18-15/h1-2,4-6,8,10,16,18H,3,7,9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGWUUCBDZYGBRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC(=CC=C2)C#N)C3=CC=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methyl]benzonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[1-(5-methylfuran-2-yl)ethyl]cyclopentanecarboxamide](/img/structure/B7513776.png)
![6-tert-butyl-N-(1-methylpyrazol-4-yl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine](/img/structure/B7513785.png)
![2-Methoxy-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]ethanone](/img/structure/B7513800.png)

![N-benzyl-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B7513830.png)

![Cyclopropyl-[4-(2-methoxybenzoyl)piperazin-1-yl]methanone](/img/structure/B7513841.png)

![Cyclopropyl-[4-(4-methoxybenzoyl)piperazin-1-yl]methanone](/img/structure/B7513864.png)